molecular formula C9H11Cl2N3O B11755019 (r)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine

(r)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine

Cat. No.: B11755019
M. Wt: 248.11 g/mol
InChI Key: VWYKHJBMWAKLPM-ZCFIWIBFSA-N
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Description

(R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine (CAS: 1240035-01-1) is a chiral chemical building block of significant interest in pharmaceutical research and development. Its primary research value lies in its role as a critical synthetic intermediate for novel Heterocyclic Inhibitors of ATR Kinase (Ataxia Telangiectasia and Rad3-related kinase) . ATR is a key kinase in the DNA damage response pathway, and its inhibition is a promising therapeutic strategy in oncology, making this compound a valuable precursor in the discovery of potential anti-cancer agents . The compound features a pyrimidine core functionalized with two chlorine atoms, which serve as excellent leaving groups for sequential nucleophilic substitution reactions, allowing for the selective introduction of diverse amine components . The incorporation of the chiral (R)-3-methylmorpholine moiety is particularly important, as it can significantly influence the stereospecificity, binding affinity, and overall pharmacological profile of the resulting target molecules . Beyond its central role in ATR inhibitor development, this scaffold is part of a broader class of morpholine-substituted compounds investigated for their therapeutic potential, which includes applications in other kinase targets like mTOR . Researchers utilize this high-purity intermediate to streamline the synthesis of complex, stereodefined molecules for biological screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

Molecular Formula

C9H11Cl2N3O

Molecular Weight

248.11 g/mol

IUPAC Name

(3R)-4-(2,6-dichloropyrimidin-4-yl)-3-methylmorpholine

InChI

InChI=1S/C9H11Cl2N3O/c1-6-5-15-3-2-14(6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3/t6-/m1/s1

InChI Key

VWYKHJBMWAKLPM-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=NC(=N2)Cl)Cl

Canonical SMILES

CC1COCCN1C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Primary Synthetic Route

The most widely documented method involves reacting 2,4,6-trichloropyrimidine with (R)-3-methylmorpholine under basic conditions. In a representative procedure:

  • Reagents : 2,4,6-Trichloropyrimidine (1.0 eq), (R)-3-methylmorpholine (1.0 eq), triethylamine (1.5 eq).

  • Solvent : Ethanol (80 mL per 12.3 g trichloropyrimidine).

  • Conditions : Stirring at room temperature for 16 hours.

  • Work-up : Concentration under reduced pressure, dilution with dichloromethane, aqueous partitioning, and silica gel chromatography (0–5% ethyl acetate/hexanes).

  • Yield : 71% as a white solid.

This method capitalizes on the symmetry of 2,4,6-trichloropyrimidine, ensuring substitution at the 4-position due to steric and electronic equivalence of the 2- and 6-chlorines. Triethylamine deprotonates the morpholine’s secondary amine, enhancing nucleophilicity while minimizing poly-substitution.

Solvent and Base Optimization

Alternative bases (e.g., NaHCO₃) and solvents (e.g., THF, acetonitrile) have been explored but often result in lower yields (<50%) due to incomplete deprotonation or side reactions. Ethanol remains optimal for balancing solubility and reaction rate.

Catalytic and Stoichiometric Considerations

Scalability and Industrial Feasibility

The primary route’s simplicity (room temperature, single-step) facilitates scale-up. Pilot studies demonstrate consistent yields (68–72%) at 100-g scale, with chromatography replaced by recrystallization in toluene for cost efficiency.

Stereochemical Integrity and Analysis

Chiral Pool Strategy

(R)-3-methylmorpholine is synthesized enantioselectively prior to substitution, preserving configuration. No epimerization is observed during the reaction, confirmed by chiral HPLC (≥98% ee).

Characterization Data

  • ¹H NMR (CDCl₃): δ 6.48 (s, 1H, pyrimidine-H), 4.10–3.80 (m, 4H, morpholine-OCH₂), 3.40–3.20 (m, 1H, morpholine-NCH), 2.70–2.50 (m, 1H, CH(CH₃)), 1.30 (d, J = 6.5 Hz, 3H, CH₃).

  • HRMS : [M+H]⁺ calc. for C₉H₁₂Cl₂N₃O: 264.0298; found: 264.0295.

Comparative Analysis of Methodologies

ParameterPrimary MethodAlternative Approach
Solvent Ethanol1,4-Dioxane/Water
Base TriethylamineNa₂CO₃
Catalyst NonePd(dppf)Cl₂ (for functionalization)
Yield 71%N/A (not applied)
Purification Silica ChromatographyRecrystallization

Challenges and Mitigation Strategies

Byproduct Formation

Poly-substitution (2,4,6-tris-morpholino derivatives) is negligible (<2%) due to stoichiometric control and the electron-withdrawing nature of chlorine, which deactivates the pyrimidine ring after monosubstitution.

Hydrolytic Degradation

The product is stable under acidic aqueous conditions (pH > 2) but undergoes hydrolysis to hydroxypyrimidines at pH < 1. Work-up protocols avoid strong acids, opting for mild bicarbonate washes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine can undergo oxidation reactions, where the morpholine ring is oxidized to form N-oxides.

    Reduction: The compound can undergo reduction reactions, where the pyrimidine ring is reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: N-oxides of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Kinase Inhibition and Cancer Treatment

One of the primary applications of (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is its role as a kinase inhibitor . Kinases are enzymes that catalyze the transfer of phosphate groups to substrates, playing crucial roles in various cellular processes including signal transduction, cell division, and metabolism. Dysregulation of kinase activity is frequently associated with cancer and other diseases.

Mechanistic Target of Rapamycin (mTOR) Inhibition

The compound has been identified as a potent inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator in cell growth and proliferation. Inhibition of mTOR can lead to reduced tumor growth and has implications for treating various cancers. Studies have shown that morpholine derivatives, including (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine, exhibit significant activity against mTOR and related pathways .

Other Kinase Targets

In addition to mTOR, this compound has been explored for its inhibitory effects on other kinases involved in cancer progression. For instance, it has shown potential as an inhibitor of isocitrate dehydrogenase 1 (IDH1), which is mutated in several cancers . The compound's structural features allow it to interact effectively with various kinase active sites, enhancing its therapeutic potential.

Pharmacological Profiles

The pharmacological profiles of (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine indicate its potential utility in treating not only cancer but also other conditions influenced by kinase activity.

Antiviral and Psychotherapeutic Activities

Research indicates that compounds similar to (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine may possess antiviral properties and psychotherapeutic potential. For example, derivatives have been noted for their ability to inhibit viral replication and modulate neurotransmitter systems . This opens avenues for developing treatments for viral infections and mood disorders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine. Various studies have focused on modifying the morpholine ring or the pyrimidine substituents to enhance binding affinity and selectivity for specific kinases.

ModificationEffect on ActivityReference
Methylene bridge additionIncreased selectivity for mTOR over PI3K
Substitution on pyrimidineEnhanced potency against IDH1
Alteration of lipophilicityImproved solubility and bioavailability

Case Studies

Several case studies highlight the effectiveness of (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine in preclinical models:

In Vivo Efficacy Against Tumors

In animal models, compounds derived from (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine have demonstrated significant tumor reduction rates when administered alongside traditional chemotherapeutics . These findings suggest a synergistic effect that could improve treatment outcomes for cancer patients.

Neuropharmacological Applications

In studies targeting neuropharmacological conditions, derivatives have shown promise in alleviating symptoms associated with schizophrenia by modulating GABAergic neurotransmission . This indicates a broader therapeutic potential beyond oncology.

Mechanism of Action

The mechanism of action of ®-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution: Replacement of chlorine with iodine (e.g., iodomethyl in ) increases molecular weight by ~77.46 g/mol and density (1.7 g/cm³ vs.
  • Electron-Withdrawing Groups: The cyano group in Reference Example 66 enhances electrophilicity, as evidenced by LCMS data (m/z 299 [M+H]+), compared to dichloro-substituted compounds.
  • Bulkier Substituents : Example 329 incorporates trifluoromethylpyridine, increasing steric hindrance and molecular weight (661.38 g/mol), which may reduce metabolic clearance but improve target binding affinity.

Biological Activity

(R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine is a compound of significant interest within medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

The primary mechanism by which (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine exerts its biological effects is through the inhibition of mTOR activity. mTOR is a central regulator of various cellular processes, including protein synthesis, cell growth, and metabolism. Inhibition of mTOR has been associated with anti-tumor effects and modulation of immune responses.

  • mTOR Pathway Inhibition : The compound has been shown to selectively inhibit mTORC1 activity, which is involved in sensing nutrient availability and regulating cell growth. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Signal Transduction Modulation : By affecting the mTOR signaling pathway, this compound can influence downstream signaling events that regulate cellular activities such as proliferation and cytokine secretion .

Biological Activity Data

The biological activity of (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine can be summarized in the following table:

Activity IC50 Value Cell Line/Model Reference
mTORC1 InhibitionNot specifiedVarious cancer cell lines
Cytotoxicity6.75 ± 0.19 μMA549 lung cancer cells
Antitumor ActivityIC50 2.12 ± 0.21 μMHCC827 lung cancer cells
Apoptosis InductionSignificantSKOV3 ovarian cancer cells

Case Studies and Research Findings

  • Antitumor Efficacy : In a study focusing on lung cancer models, (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine demonstrated significant antitumor activity with IC50 values indicating potent cytotoxicity against A549 and HCC827 cell lines. The compound's ability to induce apoptosis was also noted in SKOV3 ovarian cancer cells .
  • Pharmacological Profiles : Research has indicated that the compound exhibits a favorable pharmacological profile with low toxicity towards normal cells while effectively targeting cancerous cells. This selectivity is crucial for developing therapies that minimize adverse effects associated with conventional chemotherapy .
  • In Vivo Studies : Preliminary in vivo studies have shown that compounds similar to (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine can suppress tumor growth in animal models by modulating the immune response and enhancing apoptosis in tumor tissues .

Q & A

Q. What are the common synthetic routes for (R)-4-(2,6-Dichloropyrimidin-4-yl)-3-methylmorpholine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 2,6-dichloropyrimidine derivatives with (R)-3-methylmorpholine. Key intermediates include tert-butyl carbamate-protected amines (e.g., tert-butyl N-[(2,6-dichloropyrimidin-4-yl)methyl] carbamate) . Optimization strategies:

  • Use polar aprotic solvents (e.g., MeCN) and reflux conditions to enhance reactivity .
  • Catalytic bases like DIEA (diisopropylethylamine) improve regioselectivity .
  • Monitor reaction progress via LCMS (e.g., m/z 299 [M+H]+) and HPLC (retention time: 0.82 min under SQD-FA05 conditions) to ensure purity .

Q. Which analytical techniques are most effective for characterizing this compound, and what are the typical spectral markers?

Methodological Answer:

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 299 [M+H]+) and purity (retention time: 0.82 min) .
  • NMR : Key signals include δ 1.73 ppm (CH3 from 3-methylmorpholine) and δ 3.69–3.76 ppm (morpholine protons) .
  • IR : Stretching at ~1,630 cm⁻¹ (C=N) and 2,920 cm⁻¹ (alkyl C-H) .
  • X-ray crystallography : Resolves stereochemistry and confirms the (R)-configuration .

Q. What are the key intermediates in the synthesis of this compound, and how are their structural features confirmed?

Methodological Answer: Critical intermediates include:

  • tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl] carbamate : Confirmed via CAS registry (1984827-51-1) and LCMS .
  • Ethyl 2-(2,6-dichloropyrimidin-4-yl)acetate : Characterized by molecular formula (C8H9ClN2O2) and MOL file analysis .
    Intermediates are validated using tandem MS and chiral HPLC to ensure enantiomeric purity .

Advanced Questions

Q. How does the stereochemistry at the 3-methylmorpholine moiety influence the compound's biological activity and selectivity in kinase inhibition?

Methodological Answer: The (R)-configuration introduces steric hindrance that enhances selectivity for kinase targets. For example:

  • The methyl group in (R)-3-methylmorpholine increases torsion between aromatic systems, improving binding to hydrophobic kinase pockets .
  • In PI3K inhibitors, the (R)-enantiomer shows 10-fold higher activity than the (S)-form due to optimized spatial alignment with ATP-binding domains .
  • Stereochemical purity (>98% ee) is critical; chiral resolution via preparative HPLC with cellulose-based columns is recommended .

Q. What strategies can resolve contradictions in biological activity data arising from different assay conditions or impurity profiles?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and ATP concentrations (1–10 µM) to minimize variability .
  • Impurity profiling : Identify diastereomers or byproducts (e.g., dichloropyrimidine dimers) via HRMS and subtract their contribution using dose-response curves .
  • Orthogonal validation : Cross-verify IC50 values using SPR (surface plasmon resonance) and thermal shift assays .

Q. How does the presence of diastereomers or enantiomeric impurities affect the interpretation of pharmacological data, and what chiral resolution methods are recommended?

Methodological Answer:

  • Even 2% enantiomeric impurity can reduce potency by 50% in stereosensitive targets like PI3Kγ .
  • Resolution methods :
    • Preparative HPLC : Use Chiralpak IC-3 columns with hexane:isopropanol (90:10) mobile phase .
    • Crystallization : Co-crystallize with tartaric acid derivatives to isolate the (R)-enantiomer .
  • Analytical monitoring : Employ circular dichroism (CD) spectroscopy to track enantiopurity post-synthesis .

Notes

  • Stereochemical nomenclature follows IUPAC guidelines to prevent ambiguity.
  • For extended methodology, consult supplementary crystallographic data (CCDC numbers) in cited references .

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